5-ノルボルネン-2-カルボン酸

概要

説明

Synthesis Analysis

- Metathesis Reactions: The synthesis of various metal complexes of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, such as dicopper(II), monocopper(I), and others, has been achieved through metathesis reactions, demonstrating the compound's reactivity and potential in coordination chemistry (McCann et al., 1997).

Molecular Structure Analysis

- Crystal Structure: The crystal and molecular structure of a closely related compound, bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid, has been studied using X-ray diffraction techniques, providing insights into bond distances, angles, and hydrogen bonding within the bicyclo[2.2.1]hept-5-ene ring system (Pfluger et al., 1973).

Chemical Reactions and Properties

- Reactivity with Hydrazine: The structure and reactivity of Bicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboxylic acid hydrazide have been investigated, revealing insights into its reactions with various chemicals and the structural confirmation of its hydrazide (Kas’yan et al., 2005).

Physical Properties Analysis

- Crystallographic Studies: Extensive crystallographic studies on various derivatives of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid provide a detailed understanding of the physical properties of the compound, including molecular orientation and hydrogen-bonding patterns (E. Plettner et al., 2005).

Chemical Properties Analysis

- Protective Properties: The synthesis and investigation of acetylenic esters of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have revealed their protective properties against acid corrosion of steel, showcasing the chemical's potential in material sciences (Mamedov, 2004).

科学的研究の応用

有機合成

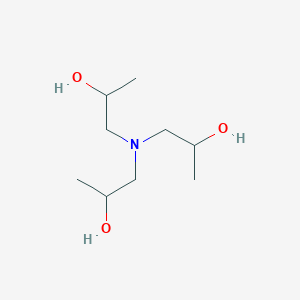

5-ノルボルネン-2-カルボン酸は、有機合成における汎用性の高いビルディングブロックです。その独特の二環式構造は、複雑な有機化合物を構築するのに適しています。 これは、ポリマーやデンドリマーなど、さまざまな機能性材料の合成に使用され、これらの材料は、所望の特性を持つ新しい材料の開発に不可欠です .

医薬品

製薬業界では、この化合物は医薬品の有効成分(API)の合成における中間体として役立ちます。 その反応性により、新規な医薬品分子の創出が可能になり、さまざまな疾患の治療につながる可能性があります .

農薬

5-ノルボルネン-2-カルボン酸の反応性は、農薬の開発に利用されています。 これは、改善された効力と安全性プロファイルを持つ農薬や除草剤の製造に使用でき、持続可能な農業慣行に貢献しています .

染料

この化合物は、染料の製造に使用され、新しい色の開発と既存の色安定性の向上のための基盤を提供します。 その化学構造は、他の分子と結合しやすく、鮮やかで長持ちする染料を作ることができます .

材料科学

5-ノルボルネン-2-カルボン酸は、材料科学、特に表面改質やナノ粒子の機能化において重要な成分です。 この改質は、材料の光学、磁気、または電子特性に影響を与える可能性があり、これは高度な材料とナノテクノロジーアプリケーションの開発に不可欠です .

重合反応

これは、開環メタセシス重合(ROMP)反応によく使用されます。 このプロセスは、制御された分子量と構造を持つポリマーを形成し、これはさまざまな産業用アプリケーションのために特定の特性を持つ材料を作成するために不可欠です .

生体医工学

この化合物は、生体医工学、特にハイドロゲルの開発に用途があります。 これらのハイドロゲルは、デュアル応答性薬物放出特性を示すことができ、これは抗腫瘍療法における標的薬物送達システムに有益です .

生体直交化学

5-ノルボルネン-2-カルボン酸は、生体直交反応でテトラジンと反応し、これらの反応は、生物学的イメージングアプリケーションで使用されます。 この反応は非常に選択的であり、自然の生物学的プロセスを妨げることなく発生するため、医療診断と研究の貴重なツールとなっています .

作用機序

Target of Action

5-Norbornene-2-carboxylic acid, also known as Norbornenecarboxylic acid or Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a versatile building block for the synthesis of various functional materials . It is used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .

Mode of Action

The compound is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . It has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .

Biochemical Pathways

The compound is involved in the step-growth, radically mediated thiol-norbornene photopolymerization used to create versatile, stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels . The reaction is cytocompatible and allows for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .

Result of Action

The compound’s action results in the formation of polymers with controlled molecular weight and structure . It also allows for the encapsulation of human mesenchymal stem cells in poly (ethylene glycol)-co-peptide hydrogels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert gas environment and should avoid exposure to air . It is also recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound .

特性

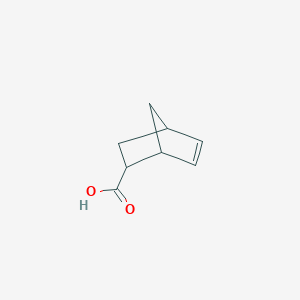

IUPAC Name |

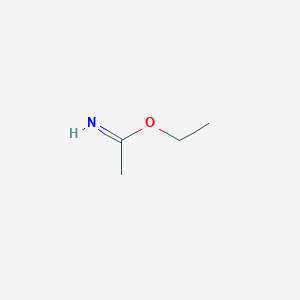

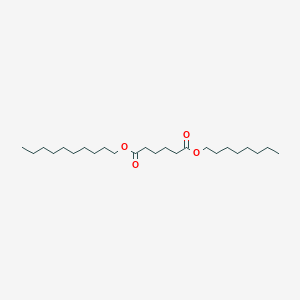

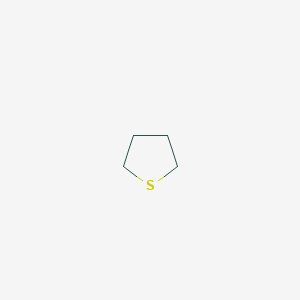

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUSUBEMUKACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28551-71-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80883313 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120-74-1, 934-30-5 | |

| Record name | 5-Norbornene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-carboxylic acid, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-5-Norbornene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Norbornene-2-carboxylic acid, exo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Norbornene-2-carboxylic acid?

A1: 5-Norbornene-2-carboxylic acid has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: Is there spectroscopic data available for 5-Norbornene-2-carboxylic acid?

A2: Yes, researchers have used various spectroscopic techniques to characterize 5-Norbornene-2-carboxylic acid. For example, 1H NMR studies have been used to determine the ratio of endo and exo isomers in synthesized samples [], while 13C NMR analysis has been employed to study the correlation between carbon-proton and proton-proton coupling constants []. Infrared (IR) spectroscopy is also commonly used to confirm the presence of specific functional groups, like carbonyl groups, within the molecule [].

Q3: Is 5-Norbornene-2-carboxylic acid compatible with common organic solvents?

A3: Yes, 5-Norbornene-2-carboxylic acid and many of its derivatives exhibit good solubility in common organic solvents like toluene, dichloromethane, and chloroform. This solubility is crucial for its use in polymerization reactions and other chemical transformations [, ].

Q4: How does the structure of 5-Norbornene-2-carboxylic acid derivatives impact polymer properties?

A4: The incorporation of 5-Norbornene-2-carboxylic acid and its derivatives into polymers significantly influences their properties. For instance, incorporating bulky ester substituents, like butyl groups, can lower the glass transition temperature (Tg) of resulting polynorbornene copolymers []. In contrast, using methyl esters as substituents generally leads to higher Tg values []. This tunability allows researchers to tailor the thermal properties of the polymer for specific applications.

Q5: How is 5-Norbornene-2-carboxylic acid employed in the Catellani reaction?

A5: The potassium salt of 5-Norbornene-2-carboxylic acid has shown remarkable utility in palladium-catalyzed Catellani reactions [, ]. It acts as both a catalytic mediator and a base, facilitating the activation of aryl halides and subsequent coupling reactions. Notably, it has enabled the use of epoxides as alkylating reagents in these reactions, expanding the scope and utility of this powerful transformation [, ].

Q6: What role does 5-Norbornene-2-carboxylic acid play in ring-opening metathesis polymerization (ROMP)?

A6: 5-Norbornene-2-carboxylic acid serves as a key building block in the synthesis of monomers for ROMP [, , , , , ]. The norbornene double bond readily participates in ROMP, enabling the creation of well-defined polymers with controlled molecular weights and architectures. This approach is particularly useful for generating polymers with functional groups derived from the carboxylic acid moiety, enabling diverse applications.

Q7: Are there any drug delivery applications utilizing 5-Norbornene-2-carboxylic acid derivatives?

A9: Yes, 5-Norbornene-2-carboxylic acid derivatives have shown promise in targeted drug delivery strategies. Researchers have explored its use in liposomal formulations for controlled drug release []. By incorporating tetrazine-modified lipids containing the compound into liposomes, they achieved accelerated drug release specifically within tumors via a bioorthogonal inverse electron demand Diels–Alder (IEDDA) reaction triggered by norbornene derivatives []. This approach highlights the potential of this compound in developing targeted therapies.

Q8: What analytical techniques are commonly employed to characterize 5-Norbornene-2-carboxylic acid-based polymers?

A10: Several analytical techniques are crucial for characterizing 5-Norbornene-2-carboxylic acid-based polymers. Gel permeation chromatography (GPC) is widely used to determine the molecular weight and molecular weight distribution of the polymers [, , ]. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information on the polymer's structure, composition, and tacticity [, , ]. Additionally, techniques like differential scanning calorimetry (DSC) are employed to study the thermal properties of the polymers, such as their glass transition temperature (Tg) [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。